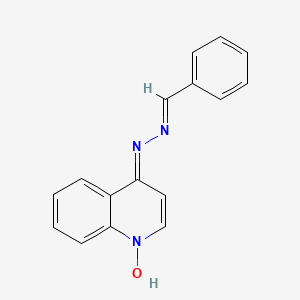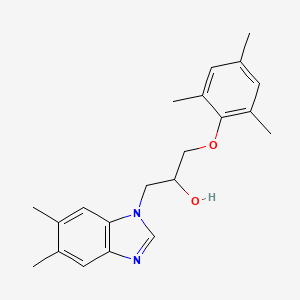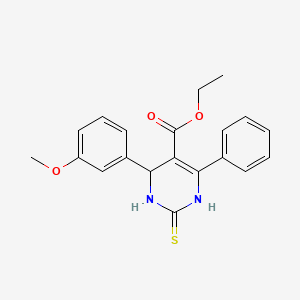
benzaldehyde (1-oxido-4-quinolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone, also known as AQH, is a chemical compound that has been studied for its potential use in various scientific research applications. AQH is a hydrazone derivative of 4-hydroxyquinoline-1-oxide and benzaldehyde, and it has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of benzaldehyde (1-oxido-4-quinolinyl)hydrazone is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). This compound has been found to bind to metal ions such as copper, iron, and zinc, forming stable complexes that can generate ROS through Fenton-like reactions. The ROS generated by this compound can induce oxidative stress and DNA damage, leading to cytotoxicity and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, apoptosis, and anti-inflammatory activity. This compound has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzaldehyde (1-oxido-4-quinolinyl)hydrazone in lab experiments include its high selectivity and sensitivity towards metal ions, its relatively simple synthesis method, and its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells, its limited solubility in aqueous solutions, and its potential instability under certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of benzaldehyde (1-oxido-4-quinolinyl)hydrazone in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. Finally, the study of the mechanism of action of this compound and its interactions with metal ions and biological systems could provide valuable insights into the development of new drugs and therapies.
Synthesemethoden
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone can be synthesized by the reaction of 4-hydroxyquinoline-1-oxide with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential anti-inflammatory agent. This compound has been found to exhibit high selectivity and sensitivity towards metal ions such as copper, iron, and zinc, and it has been used as a fluorescent probe for the detection of these ions in biological systems. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, and it has been proposed as a potential anticancer agent. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1-hydroxyquinolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-19-11-10-15(14-8-4-5-9-16(14)19)18-17-12-13-6-2-1-3-7-13/h1-12,20H/b17-12+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADULRJEAPARSI-NLKSIUOISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)